Cas no 947687-13-0 (Ramucirumab)

Ramucirumab is a recombinant human IgG1 monoclonal antibody that selectively binds to the vascular endothelial growth factor receptor-2 (VEGFR-2), inhibiting ligand-induced proliferation and migration of endothelial cells. By blocking VEGFR-2 activation, ramucirumab disrupts angiogenesis, a critical process in tumor growth and metastasis. It is indicated for the treatment of advanced gastric or gastroesophageal junction adenocarcinoma, metastatic non-small cell lung cancer, and metastatic colorectal cancer, typically in combination with chemotherapy. Its targeted mechanism offers a precision-based approach to therapy, with clinical trials demonstrating improved progression-free and overall survival in specific patient populations. Ramucirumab is administered intravenously and requires monitoring for potential adverse effects, including hypertension and infusion-related reactions.
Ramucirumab structure
Ramucirumab structure
Product name:Ramucirumab
CAS No:947687-13-0
MF:Ag13
MW:1402.28662872314
CID:4555800

Ramucirumab Chemical and Physical Properties

Names and Identifiers

    • Ramucirumab
    • Cyramza
    • IMC 1121B
    • Inchi: 1S/13Ag
    • InChI Key: JPWNEBNBYYVUBY-UHFFFAOYSA-N
    • SMILES: [Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag]

Ramucirumab Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-0031056-25mg
Ramucirumab
947687-13-0 99.40%
25mg
$3800.0 2022-04-26
DC Chemicals
A017-100mg
Ramucirumab
947687-13-0
100mg
$1900.0 2023-09-15
DC Chemicals
A017-25mg
Ramucirumab
947687-13-0
25mg
$850.0 2023-09-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci23310-2mg
Ramucirumab
947687-13-0 98%
2mg
¥4292.00 2023-09-09
TargetMol Chemicals
T9929-50 mg
Ramucirumab
947687-13-0 9.9mg/ml
50mg
¥ 54,755 2023-07-10
TargetMol Chemicals
T9929-25mg
Ramucirumab
947687-13-0 9.9mg/ml
25mg
¥ 11996 2023-09-15
1PlusChem
1P01E9LV-1mg
Ramucirumab
947687-13-0 99%
1mg
$324.00 2024-04-19
1PlusChem
1P01E9LV-25mg
Ramucirumab
947687-13-0 99%
25mg
$4385.00 2023-12-15
A2B Chem LLC
AX44451-1mg
Ramucirumab
947687-13-0 9%
1mg
$197.00 2024-07-18
1PlusChem
1P01E9LV-5mg
Ramucirumab
947687-13-0 99%
5mg
$780.00 2024-04-19

Additional information on Ramucirumab

Professional Introduction to Ramucirumab (CAS No: 947687-13-0)

Ramucirumab, a monoclonal antibody with the chemical identifier CAS No: 947687-13-0, has emerged as a significant therapeutic agent in the field of oncology. This compound belongs to the class of vascular endothelial growth factor receptor (VEGFR) inhibitors, specifically targeting the tyrosine kinase domain of VEGFR-2. The development and application of Ramucirumab have been extensively studied and refined, particularly in the treatment of various malignancies, showcasing its efficacy and safety profile in clinical trials and real-world applications.

The mechanism of action of Ramucirumab revolves around its ability to bind to VEGFR-2 with high affinity, thereby preventing the binding of vascular endothelial growth factor (VEGF) to its receptor. This inhibition disrupts the signaling pathways that promote angiogenesis, a critical process for tumor growth and metastasis. By obstructing these pathways, Ramucirumab effectively reduces blood vessel formation in tumors, leading to tumor starvation and regression. This mechanism has been widely validated in preclinical studies and clinical trials, establishing Ramucirumab as a cornerstone in targeted cancer therapy.

Recent advancements in the field have highlighted the synergistic effects of Ramucirumab when combined with other therapeutic modalities. For instance, studies have demonstrated that the concurrent use of Ramucirumab with chemotherapy or immunotherapy can enhance treatment outcomes in patients with advanced hepatocellular carcinoma (HCC). A pivotal phase III trial, known as REACH-2, evaluated the combination of Ramucirumab with sorafenib in patients with advanced HCC who had progressed on previous systemic therapy. The results showed a statistically significant improvement in overall survival compared to sorafenib monotherapy, reinforcing the clinical utility of this combination regimen.

In addition to HCC, Ramucirumab has shown promise in other oncological indications. Research has indicated its effectiveness in treating metastatic gastric or gastroesophageal junction adenocarcinoma (MGGA), particularly when used in conjunction with paclitaxel chemotherapy. The phase III trial known as RAISE further supported this finding by demonstrating that the addition of Ramucirumab to paclitaxel significantly improved progression-free survival and overall response rate compared to paclitaxel alone. These findings have led to the inclusion of Ramucirumab in several treatment guidelines for MGGA, underscoring its therapeutic value.

The safety profile of Ramucirumab is another critical aspect that has been thoroughly investigated. Common adverse events associated with Ramucirumab include hypertension, diarrhea, fatigue, and proteinuria. These side effects are generally manageable with appropriate supportive care and dose modifications. Importantly, no new safety signals have emerged from recent clinical trials, reinforcing the well-established safety profile of this agent. This makes Ramucirumab a viable option for a broad range of patients with advanced malignancies who may benefit from targeted therapy.

Future directions in the research and development of Ramucirumab are focused on expanding its therapeutic applications and optimizing its use in combination therapies. Ongoing studies are exploring its potential role in other cancer types, such as breast cancer and lung cancer, where VEGFR inhibition may offer additional benefits. Furthermore, efforts are underway to develop novel formulations or delivery methods that could enhance the efficacy and reduce the toxicity associated with Ramucirumab therapy.

The impact of Ramucirumab on patient outcomes cannot be overstated. By targeting a key pathway involved in tumor growth and progression, this compound has provided new hope for patients with advanced cancers who may have limited treatment options. The success stories from clinical trials and real-world data continue to inspire further research and innovation in oncology. As our understanding of cancer biology evolves, it is anticipated that Ramucirumab will continue to play a pivotal role in shaping future treatment strategies.

In conclusion, Ramucirumab (CAS No: 947687-13-0) represents a significant advancement in targeted cancer therapy. Its ability to inhibit VEGFR-2 has demonstrated substantial benefits in patients with advanced malignancies, particularly HCC and MGGA. With a well-established safety profile and ongoing research aimed at expanding its applications, Ramucirumab stands as a testament to the progress being made in oncology. As we move forward, it is hoped that continued innovation will further enhance its therapeutic potential and improve outcomes for cancer patients worldwide.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
(CAS:947687-13-0)Ramucirumab
GL17
Purity:97%+
Quantity:100mg
Price ($):2000